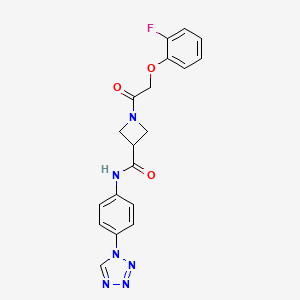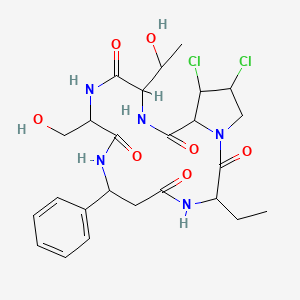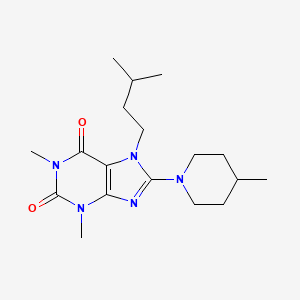
2-((3-(Methoxycarbonyl)-2-methylbenzofuran-5-yl)oxy)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carboxylic acids, such as acetic acid, are organic compounds that incorporate a carboxyl functional group, CO2H . The name carboxyl comes from the fact that a carbonyl and a hydroxyl group are attached to the same carbon . The carbon and oxygen in the carbonyl are both sp2 hybridized, which gives a carbonyl group a basic trigonal shape .
Synthesis Analysis
The synthesis of carboxylic acids often involves the oxidation of alcohols or aldehydes . For example, methoxyacetic acid is produced when methyl glycol is oxidized with concentrated nitric acid .Molecular Structure Analysis
The molecular structure of carboxylic acids involves a carbonyl group (C=O) and a hydroxyl group (-OH) attached to the same carbon . This forms a carboxyl group (-COOH). The presence of these polar groups leads to the ability of carboxylic acids to form hydrogen bonds, contributing to their physical and chemical properties .Chemical Reactions Analysis
Carboxylic acids can undergo a variety of chemical reactions, including esterification, amide formation, and decarboxylation . They can also act as acids, donating a proton (H+) from the hydroxyl group, and forming a carboxylate anion .Physical And Chemical Properties Analysis
Carboxylic acids generally have higher boiling points than similar-sized organic molecules that do not contain a carboxyl group . This is due to the presence of intermolecular hydrogen bonding . They are also generally polar and can participate in hydrogen bonding, making them soluble in water .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Modification
The acylation of benzofurans, including compounds structurally related to 2-((3-(Methoxycarbonyl)-2-methylbenzofuran-5-yl)oxy)acetic acid, has been explored in various studies. Acylation reactions involving dimethyl-4-hydroxybenzofuran with different acetic acids have led to a mixture of acyl compounds, demonstrating the chemical versatility and reactivity of benzofuran derivatives in synthesizing diverse molecular structures (Kawase, Nanbu, & Miyoshi, 1968). Additionally, the Stobbe condensation method has been applied to synthesize benzofuran derivatives, indicating the compound's relevance in constructing complex heterocyclic frameworks (Abdel‐Wahhab & El-Assal, 1968).
Biological Activity and Applications
Compounds with structures similar to this compound have been identified for their biological activities. For example, certain benzofuran derivatives have been isolated as germination inhibitory constituents from plants, suggesting potential applications in agriculture for controlling weed germination and growth (Oh et al., 2002). This indicates the potential of benzofuran derivatives in developing natural herbicides or growth regulators.
Environmental and Biodegradation Studies
Research into the biodegradation of aromatic acids by microorganisms such as Pseudomonas putida has included compounds structurally akin to this compound. These studies provide insights into the environmental degradation of synthetic organic compounds and the potential for bioremediation applications (Donnelly & Dagley, 1980).
Novel Synthetic Routes and Catalysts
The synthesis of novel heterocyclic compounds from benzofuran derivatives highlights the utility of these compounds in developing new pharmaceuticals and materials. The use of specific reaction conditions and catalysts to create polycyclic heteroaromatic compounds underscores the compound's role in synthetic organic chemistry and drug discovery processes (Patankar, Khombare, Khanwelkar, & Shet, 2008).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
2-[(3-methoxycarbonyl-2-methyl-1-benzofuran-5-yl)oxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O6/c1-7-12(13(16)17-2)9-5-8(18-6-11(14)15)3-4-10(9)19-7/h3-5H,6H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCZRMVHQPWJUIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OCC(=O)O)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3-fluorophenyl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2725514.png)
![(E)-2,5-dichloro-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2725515.png)
![6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-methyloxime](/img/structure/B2725517.png)
![2,6-difluoro-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2725519.png)




![4-[(3-methoxyphenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-methyloxime](/img/structure/B2725527.png)


![2-[(3,3-Difluorocyclobutyl)methoxy]-6-methylpyrazine](/img/structure/B2725533.png)